5-Chloro-2-methoxyaniline

Catalog No.
S604283
CAS No.
95-03-4
M.F
C7H8ClNO
M. Wt
157.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-methoxyaniline

CAS Number

95-03-4

Product Name

5-Chloro-2-methoxyaniline

IUPAC Name

5-chloro-2-methoxyaniline

Molecular Formula

C7H8ClNO

Molecular Weight

157.6 g/mol

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3

InChI Key

WBSMIPLNPSCJFS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)N

Synonyms

5-chloroanisidine, 5-chloroanisidine hydrochloride

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N
  • Organic Synthesis

    The presence of a methoxy group (CH3O) and a chloro (Cl) group on the aromatic ring activates the molecule for further chemical reactions. This could make 5-Chloro-2-methoxyaniline a valuable intermediate in the synthesis of more complex organic molecules with desired properties [].

  • Medicinal Chemistry

    The functional groups in 5-Chloro-2-methoxyaniline bear some resemblance to known bioactive molecules. Scientists might explore this compound to see if it possesses medicinal properties or can be modified to create new drugs [].

  • Material Science

    Aromatic amines with halogen substituents can be used in the development of new polymers or functional materials. Research in this area could investigate if 5-Chloro-2-methoxyaniline has suitable properties for such applications.

5-Chloro-2-methoxyaniline is an aromatic amine with the molecular formula C7H8ClNOC_7H_8ClNO and a molecular weight of 157.6 g/mol. It is characterized by the presence of a chloro group and a methoxy group on the benzene ring, specifically at the 5 and 2 positions, respectively. This compound appears as an off-white solid and is known for its various applications in chemical synthesis and biological research .

Typical of aromatic amines, including:

  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.
  • Diazotization: It can be converted to diazonium salts, which can further react in coupling reactions to form azo compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.

A specific synthesis route involves the reduction of 4-chloro-2-nitroanisole using iron(III) chloride and hydrazine hydrate in methanol, yielding 5-chloro-2-methoxyaniline with high efficiency .

The primary synthesis method for 5-chloro-2-methoxyaniline involves the following steps:

  • Starting Material: Begin with 4-chloro-2-nitroanisole.
  • Reagents: Use iron(III) chloride and hydrazine hydrate in methanol.
  • Reaction Conditions: Reflux the mixture for approximately 16 hours.
  • Isolation: After completion, filter the mixture and evaporate the solvent to obtain the product as a white solid with a yield of about 98% .

This method highlights the efficiency of reducing nitro compounds to amines using hydrazine derivatives.

5-Chloro-2-methoxyaniline finds applications in various fields, including:

  • Dyes and Pigments: It serves as an intermediate in the production of azo dyes.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.
  • Chemical Research: Utilized in synthetic organic chemistry for developing new compounds.

Several compounds share structural similarities with 5-chloro-2-methoxyaniline. A comparison with these compounds highlights its unique features:

Compound NameMolecular FormulaUnique Features
5-Chloro-2-methylanilineC7H8ClNC_7H_8ClNLacks the methoxy group; used in dye synthesis.
4-ChloroanilineC6H6ClNC_6H_6ClNMore toxic; used primarily as a precursor for dyes.
2-MethoxyanilineC7H9NOC_7H_9NOLacks chlorine; used in pharmaceuticals and dyes.
3-ChloroanilineC6H6ClNC_6H_6ClNDifferent substitution pattern; used in chemical synthesis.

The presence of both chloro and methoxy groups in 5-chloro-2-methoxyaniline imparts distinct properties that influence its reactivity and applications compared to similar compounds.

The synthesis of 5-chloro-2-methoxyaniline traces back to early 20th-century advancements in aromatic amine chemistry. Initial methods involved the reduction of 4-chloro-1-methoxy-2-nitrobenzene, a reaction catalyzed by tin and hydrochloric acid, yielding the target compound with high purity. By 1926, Raiford and Colbert refined this process, employing steam distillation and recrystallization to isolate the compound, which laid the groundwork for its industrial-scale production.

The compound gained prominence in mid-20th-century dye chemistry as a precursor to azo dyes like Fast Red RC Base, valued for their stability and vivid coloration. Subsequent decades saw its adoption in pharmaceutical research, particularly in synthesizing appetite-modulating molecules and kinase inhibitors, underscoring its biochemical relevance.

Structural Nomenclature and Isomerism

The IUPAC name, 5-chloro-2-methoxyaniline, reflects the positions of the chlorine and methoxy groups on the benzene ring. Alternative designations include 4-chloro-2-aminoanisole and 2-methoxy-5-chloroaniline, highlighting its functional groups.

Isomerism arises from variations in substituent positions. For instance:

  • Positional isomers: 4-chloro-3-methoxyaniline (meta-methoxy) and 3-chloro-4-methoxyaniline (para-chloro) exhibit distinct reactivity patterns.
  • Functional group isomers: Substituting the amine group with hydroxyl or nitro groups yields compounds like 5-chloro-2-methoxyphenol, altering solubility and acidity.

A comparative analysis of isomer properties is provided in Table 1.

Table 1: Isomeric Variants of Chlorinated Methoxyanilines

Compound NameSubstituent PositionsMelting Point (°C)Key Applications
5-Chloro-2-methoxyaniline5-Cl, 2-OCH₃81–83Dyes, Pharmaceuticals
4-Chloro-3-methoxyaniline4-Cl, 3-OCH₃68–70Agrochemicals
3-Chloro-4-methoxyaniline3-Cl, 4-OCH₃92–94Polymer Stabilizers

Significance in Organic Chemistry and Industrial Applications

5-Chloro-2-methoxyaniline’s electron-rich aromatic ring facilitates electrophilic substitution, making it a versatile building block. Key applications include:

  • Pharmaceuticals: As a precursor to VEGFR2 inhibitors (e.g., AAZ, IC₅₀ = 22 nM), it contributes to antiangiogenic therapies targeting cancers.
  • Dyes: Its diazotization produces stable azo dyes for textiles, leveraging the methoxy group’s electron-donating effects.
  • Agrochemicals: Derivatives act as intermediates in herbicides and insecticides, enhancing crop protection.

The global market for 5-chloro-2-methoxyaniline was valued at $0.75 billion in 2022, with projections reaching $1.28 billion by 2030, driven by pharmaceutical R&D and agrochemical demand.

Molecular Architecture and Functional Group Analysis

5-Chloro-2-methoxyaniline represents a substituted aromatic amine with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 grams per mole [1] [2]. The compound is officially designated by the Chemical Abstracts Service number 95-03-4 [1] [2]. The molecular architecture consists of a benzene ring system bearing three distinct substituents positioned at specific locations that define its chemical behavior and properties.

The structural framework centers around a six-membered aromatic benzene ring that provides the fundamental backbone for electron delocalization and aromatic stabilization [17] [18]. The benzene ring exhibits the characteristic planar geometry with alternating double bonds that create a conjugated π-system capable of resonance stabilization [17] [18].

The amino functional group (-NH₂) occupies position 1 on the benzene ring, serving as the primary functional group that classifies this compound as an aromatic amine [17] [18]. The amino group demonstrates electron-donating properties through both inductive and resonance effects, contributing to the overall electron density of the aromatic system [17] [18]. This functional group exhibits sp² hybridization characteristics when attached to the aromatic ring, resulting in a planar configuration that facilitates conjugation with the benzene π-system [17] [18].

The methoxy substituent (-OCH₃) is positioned at the 2-position, ortho to the amino group [1] [2]. This ether-linked functional group acts as an electron-donating substituent through resonance effects, where the oxygen atom's lone pairs can delocalize into the aromatic ring system [21]. The methoxy group enhances the electron density of the benzene ring, particularly at the ortho and para positions relative to its attachment point [21].

The chloro substituent (-Cl) occupies position 5 on the benzene ring, which places it meta to the amino group and para to the methoxy group [1] [2]. Unlike the amino and methoxy groups, the chlorine atom functions as an electron-withdrawing substituent due to its high electronegativity [22]. The chloro group exhibits primarily inductive electron withdrawal while possessing some resonance donation capability through its lone pairs [22].

Functional GroupPositionElectronic EffectChemical Properties
Amino Group (-NH₂)Position 1 (ortho to methoxy)Electron-donating (activating)Basic, nucleophilic, hydrogen bonding
Methoxy Group (-OCH₃)Position 2 (ortho to amino)Electron-donating (activating)Ether linkage, electron donation via resonance
Chloro Substituent (-Cl)Position 5 (meta to amino, para to methoxy)Electron-withdrawing (deactivating)Halogen substituent, increases density
Aromatic Ring (Benzene)Six-membered aromatic ringConjugated π-systemPlanar, aromatic stabilization

The International Union of Pure and Applied Chemistry name for this compound is 5-chloro-2-methoxyaniline, while alternative nomenclature includes 5-chloro-o-anisidine, 2-amino-4-chloroanisole, and 4-chloro-2-aminoanisole [2] [6]. The compound's structural representation through Simplified Molecular Input Line Entry System notation is COC1=CC=C(Cl)C=C1N [1] [2].

Physical Properties: Melting Point, Solubility, and Stability

The physical characteristics of 5-chloro-2-methoxyaniline reflect its molecular structure and intermolecular interactions. At standard temperature conditions of 20°C, the compound exists as a solid crystalline material [9] [11]. The appearance varies from white to light yellow to dark green powder or crystalline form, depending on purity and storage conditions [12] [24].

The melting point of 5-chloro-2-methoxyaniline has been consistently reported across multiple sources within the range of 81-85°C [1] [8] [10] [11]. This relatively low melting point for an aromatic compound can be attributed to the substitution pattern and the presence of polar functional groups that influence crystal packing efficiency. The compound demonstrates a clear melting behavior within the temperature range of 77.5-83.5°C according to gas chromatography analysis specifications [1].

The boiling point occurs at 135°C under reduced pressure conditions of 7.8 millimeters of mercury [8] [9] [11]. This reduced pressure boiling point indicates that the compound would have a significantly higher boiling point under standard atmospheric pressure, reflecting the intermolecular forces present in the liquid phase. The flash point has been determined to be 136°C, indicating the minimum temperature at which the compound can form an ignitable mixture with air [8] [9].

Solubility characteristics reveal limited water solubility with a measured value of 0.8 grams per liter in water at 25°C [9] [16]. The compound demonstrates slightly better solubility in organic solvents, being slightly soluble in chloroform and dimethyl sulfoxide [8] [9]. This solubility pattern is consistent with the compound's amphiphilic nature, possessing both polar functional groups (amino and methoxy) and nonpolar aromatic character.

The predicted acid dissociation constant (pKa) value of 3.48 ± 0.10 indicates that 5-chloro-2-methoxyaniline is significantly less basic than unsubstituted aniline [8]. This reduced basicity results from the electron-withdrawing effect of the chloro substituent, which decreases the electron density on the amino nitrogen atom, making it less prone to protonation.

PropertyValueReference
Molecular FormulaC₇H₈ClNO [1] [2]
Molecular Weight (g/mol)157.60 [1] [2]
CAS Number95-03-4 [1] [2]
AppearanceWhite to light yellow to dark green powder/crystal [12] [24]
Physical State (20°C)Solid [9] [11]
Melting Point (°C)81-85 [1] [8] [10] [11]
Boiling Point (°C)135 (at 7.8 mmHg) [8] [9] [11]
Flash Point (°C)136 [8] [9]
SolubilitySlightly soluble in chloroform and DMSO; 0.8 g/L in water at 25°C [8] [9]
pKa3.48 ± 0.10 (predicted) [8]

The compound exhibits light sensitivity, which is a common characteristic of aromatic amines due to their susceptibility to photochemical oxidation reactions [8]. This photosensitivity necessitates storage in cool, dark conditions preferably below 15°C to maintain chemical stability and prevent degradation [8] [24]. The light sensitivity manifests as gradual darkening of the compound when exposed to air and light, similar to other aniline derivatives [18].

Stability under normal storage conditions has been confirmed, provided that the compound is kept away from strong oxidizing agents [16]. The thermal stability extends up to the decomposition temperature, which occurs above 220°C [9] [16]. During thermal decomposition, the compound releases hazardous decomposition products including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas [16].

Thermodynamic Characteristics: Density, Refractive Index, and Thermal Behavior

The thermodynamic properties of 5-chloro-2-methoxyaniline provide insight into its molecular interactions and phase behavior. The density of the compound has been reported with values ranging from 1.176 grams per cubic centimeter (as a rough estimate) to 1.234 grams per cubic centimeter [8] [13]. This density range reflects the influence of the chloro substituent, which increases the overall molecular mass and contributes to a higher density compared to unsubstituted aniline or methoxyaniline derivatives.

The refractive index has been estimated at 1.5430, indicating the compound's optical properties and molecular polarizability [8]. This refractive index value is consistent with aromatic compounds containing polar substituents and reflects the compound's ability to interact with electromagnetic radiation in the visible spectrum.

Thermal behavior analysis reveals that 5-chloro-2-methoxyaniline maintains stability under normal conditions but undergoes decomposition at elevated temperatures [16]. The autoignition temperature has been determined to be 474°C, representing the minimum temperature at which the compound will spontaneously ignite in air without an external ignition source [9] [16]. This relatively high autoignition temperature indicates good thermal stability under moderate heating conditions.

The vapor pressure at 20°C is measured at 0.04 hectopascals, indicating low volatility at room temperature [9] [16]. This low vapor pressure contributes to the compound's stability during storage and handling under normal conditions. The vapor pressure characteristics also influence the compound's environmental behavior and potential for atmospheric transport.

PropertyValueReference
Density (g/cm³)1.176 (rough estimate) - 1.234 [8] [13]
Refractive Index (estimated)1.5430 [8]
Thermal StabilityStable under normal conditions [16]
Light SensitivityLight sensitive [8]
Storage TemperatureRoom temperature (recommended <15°C) [24] [25] [28]
Autoignition Temperature (°C)474 [9] [16]
Decomposition Temperature (°C)>220 [9] [16]
Vapor Pressure (hPa at 20°C)0.04 [9] [16]
Hazardous Decomposition ProductsNOₓ, CO, CO₂, HCl [16]

Thermal decomposition studies on related aromatic amine compounds indicate that the decomposition process typically involves the breaking of carbon-nitrogen bonds, leading to the formation of various volatile products [14]. For 5-chloro-2-methoxyaniline, the decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas, reflecting the cleavage of the amino group and the release of the chloro substituent [16].

The thermal behavior is further characterized by the compound's response to heating under different atmospheric conditions. Research on similar aromatic amines demonstrates that thermal stability can vary depending on the presence of oxygen, with some compounds showing enhanced stability in oxidizing environments due to the formation of more thermally stable oxidized forms [14]. The specific thermal decomposition pathway for 5-chloro-2-methoxyaniline likely involves radical mechanisms initiated by the elevated temperatures, consistent with the behavior observed in other polynitrogenated aromatic compounds [14].

XLogP3

1.9

Related CAS

4274-03-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (55.17%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (63.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (63.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (55.17%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (57.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (35.63%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

95-03-4

Wikipedia

Benzenamine, 5-chloro-2-methoxy-

General Manufacturing Information

Benzenamine, 5-chloro-2-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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